3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(9-13(18)10-12)6-7-14(19)20-5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVVHQFLHURFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-chlorophenylboronic acid with an appropriate methoxycarbonyl-containing reagent under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can be performed to convert the boronic acid group to a different functional group.
Substitution: The compound can participate in substitution reactions, where the chloro group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the original chloro or boronic acid groups.
Scientific Research Applications
3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester exerts its effects depends on the specific application. In general, the compound can act as a ligand, forming complexes with metal ions, or as a precursor in various chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences among key analogues:
Solubility Trends
- General Solubility of Pinacol Esters: Pinacol esters exhibit superior solubility in polar solvents (e.g., chloroform, 3-pentanone) compared to parent boronic acids . For example, the target compound’s solubility in chloroform is expected to align with the high solubility observed for other pinacol esters (e.g., >50% w/w at 25°C) .
- Impact of Substituents: The methoxycarbonylethyl group in the target compound may slightly reduce solubility in non-polar solvents (e.g., methylcyclohexane) due to increased polarity, similar to azaesters . Compounds with trifluoromethyl groups (e.g., 627525-87-5) show lower solubility in hydrocarbons due to enhanced polarity and steric effects .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The chlorine substituent in the target compound activates the boron center for Suzuki reactions by withdrawing electron density, similar to analogues like 1668474-08-5 .
- Steric Considerations : Bulky groups (e.g., CF₃ in 1073353-97-5) may slow reaction kinetics, whereas linear side chains (e.g., methoxycarbonylethyl in the target) offer a balance between reactivity and solubility .
Key Research Findings
Solubility-Reactant Compatibility : Pinacol esters with polar substituents (e.g., methoxycarbonylethyl) are ideal for reactions in chloroform or acetone, whereas analogues with hydrophobic groups (e.g., CF₃) require solvents like THF .
Synthetic Utility : The target compound’s dual functional groups (Cl and ester) enable sequential functionalization, a feature less accessible in simpler analogues like 627525-87-5 .
Thermodynamic Stability : Wilson and NRTL models confirm that solubility trends correlate with solvent polarity, with deviations arising from specific substituent-solvent interactions .
Biological Activity
3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester (CAS Number: 2377607-07-1) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, including anti-cancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
- Molecular Formula : C₁₆H₂₂BClO₄
- Molecular Weight : 324.61 g/mol
- Structure : The compound features a chloro-substituted phenyl ring and a methoxycarbonylethyl side chain, which may influence its biological interactions.
Boronic acids typically interact with biological targets through reversible covalent bonding with diols, which can modulate enzymatic activities and cellular pathways. The specific mechanisms of action for this compound are still under investigation, but several studies highlight its potential in drug delivery systems and therapeutic applications.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomal activity or modulating signaling pathways involved in cell proliferation. For instance, the introduction of boronic acid moieties into drug structures has been shown to enhance their selectivity and efficacy against cancer cells .
Antibacterial Properties
The antibacterial activity of phenylboronic acid derivatives has been documented, particularly in the context of drug-resistant bacterial strains. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Drug Delivery Systems
A recent study developed a reactive oxygen species (ROS)-responsive drug delivery system utilizing phenylboronic acid pinacol ester for curcumin encapsulation. This system demonstrated enhanced cellular uptake and targeted release in inflammatory environments, indicating the potential application of this compound in treating diseases like periodontitis .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
